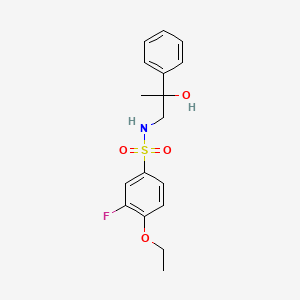

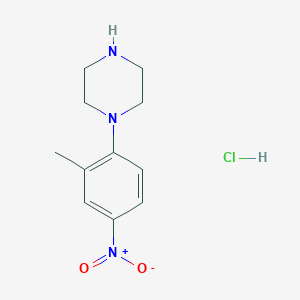

![molecular formula C14H20BrN3O4S B2585489 5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide CAS No. 2415500-06-8](/img/structure/B2585489.png)

5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide , also known by its chemical formula C₃H₄BrN₃ , is a synthetic compound with intriguing pharmacological potential. Its structure combines a pyridine ring, a piperidine moiety, and a carboxamide group. Let’s explore its various aspects:

Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, piperidine ring formation, and carboxamide functionalization. Researchers have employed diverse synthetic routes, but a detailed protocol remains elusive. Further studies are needed to optimize and streamline its synthesis.

Molecular Structure Analysis

The molecular structure of 5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide reveals the following key features:

- A pyridine ring (C₅H₄N) fused with a piperidine ring (C₅H₁₁N).

- The 5-bromo substituent at one of the pyridine positions.

- The carboxamide group (CONH₂) attached to the pyridine ring.

Chemical Reactions Analysis

- Bromination : The introduction of the bromine atom occurs via electrophilic aromatic substitution. Bromination enhances the compound’s reactivity and influences its pharmacological properties.

- Piperidine Ring Formation : The piperidine moiety is crucial for biological activity. Its formation involves cyclization of an appropriate precursor.

- Carboxamide Functionalization : The carboxamide group contributes to solubility and potential interactions with biological targets.

Mechanism of Action

While specific details remain speculative, the compound likely interacts with cellular receptors or enzymes. Its structural motifs suggest potential modulation of neurotransmitter systems, ion channels, or kinases. Further studies are warranted to elucidate its precise mechanism.

Physical and Chemical Properties Analysis

- Physical State : Typically a white crystalline solid.

- Melting Point : Varies based on crystalline form.

- Solubility : Soluble in polar solvents (e.g., DMSO, methanol).

- Stability : Sensitive to light and moisture.

Safety and Hazards

- Toxicity : Limited data available; exercise caution during handling.

- Hazardous Reactions : Avoid strong oxidizing agents.

- Health Risks : Follow safety protocols when working with this compound.

Future Directions

- Biological Evaluation : Investigate its pharmacological activity (e.g., receptor binding, enzyme inhibition).

- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency and selectivity.

- Preclinical Studies : Assess efficacy and safety in relevant models.

- Formulation Development : Optimize delivery methods (oral, injectable, etc.).

Propriétés

IUPAC Name |

5-bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O4S/c1-22-14(3-5-18(6-4-14)23(2,20)21)10-17-13(19)11-7-12(15)9-16-8-11/h7-9H,3-6,10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOTUVFFWFSDEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

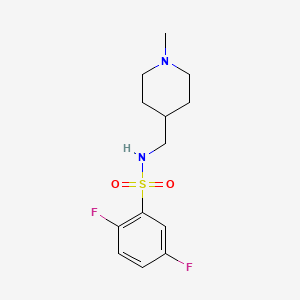

![Ethyl 4-[(piperidylsulfonyl)amino]benzoate](/img/structure/B2585406.png)

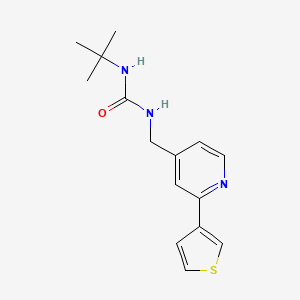

![N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2585409.png)

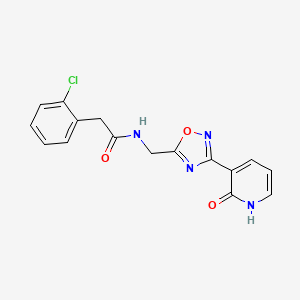

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2585410.png)

![3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2585413.png)

![Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585414.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B2585417.png)

![1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazole](/img/structure/B2585422.png)

![(E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide](/img/structure/B2585427.png)